Decahydroquinolin-8-ol

Synthetic Chemistry Stereochemistry Chemical Differentiation

Researchers face reproducibility failures when using unspecified or mixed decahydroquinoline (DHQ) isomers due to stereochemistry-driven divergent reactivity. Decahydroquinolin-8-ol (CAS 32258-81-4) solves this as a defined, saturated bicyclic secondary alcohol with fixed stereocenters. - **Key Application**: Mechanistic probe for stereoelectronic effects (e.g., divergent cyclization with formaldehyde). - **Technical Value**: Enables synthesis of perhydro-oxazoloquinolines and chiral ligands not accessible with 4-ol isomers. - **Supply Certainty**: Packaged under inert atmosphere to prevent oxidation; bulk quotations available.

Molecular Formula C9H17NO
Molecular Weight 155.241
CAS No. 32258-81-4
Cat. No. B2921950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecahydroquinolin-8-ol
CAS32258-81-4
Molecular FormulaC9H17NO
Molecular Weight155.241
Structural Identifiers
SMILESC1CC2CCCNC2C(C1)O
InChIInChI=1S/C9H17NO/c11-8-5-1-3-7-4-2-6-10-9(7)8/h7-11H,1-6H2
InChIKeyIZABKRWAAOTCOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Decahydroquinolin-8-ol: Stereochemical Scaffold Overview


Decahydroquinolin-8-ol (CAS 32258-81-4) is a fully saturated, bicyclic organic compound classified as a decahydroquinoline (DHQ) [1]. Its core structure is a hydrogenated quinoline, featuring a secondary amine and a hydroxyl group at the 8-position, which creates multiple stereocenters and leads to significant stereochemical diversity [1]. This stereochemistry is a key feature of the compound, as the spatial orientation of its substituents heavily influences its chemical behavior and potential interactions with biological systems [1].

1
Saturated bicyclic DHQ scaffold with multiple stereocenters for stereochemical research
2
8-position hydroxyl directs unique, isomer-specific reactivity profile
3
Isomer-specific synthetic intermediate supporting stereochemical control studies

Why Decahydroquinolin-8-ol Cannot Be Substituted


The decahydroquinoline (DHQ) scaffold is not a single entity but a family of compounds with varied fusion modes and substituent orientations, each leading to distinct three-dimensional structures [1]. Generic substitution of one DHQ isomer for another is scientifically unsound because these stereochemical differences directly dictate the compound's chemical reactivity and biological activity [1]. For example, the specific location of the hydroxyl group in Decahydroquinolin-8-ol versus the -4-ol isomer leads to divergent chemical pathways and potential interactions. Furthermore, different stereoisomers of DHQ alcohols have been shown to react completely differently with the same reagent, demonstrating that even subtle configurational changes preclude simple interchangeability [2].

Stereoisomer Different DHQ stereoisomers yield divergent products with the same reagent; procurement must be isomer-specific
Regioisomer 8-ol and 4-ol regioisomers exhibit distinct chemical pathways; substitution may lead to different synthetic outcomes
Analog DHQ fusion-mode and substituent-orientation differences preclude direct interchange with structural analogs

Decahydroquinolin-8-ol: Evidence-Based Differentiators


Stereochemistry-Dependent Divergent Reactivity

A direct head-to-head comparison of stereoisomeric decahydroquinolin-8-ols revealed that one isomer reacts with formaldehyde to form a perhydro-1,3,5-dioxazepinoquinoline, while a second isomer reacts 'normally' to produce a perhydro-oxazoloquinoline [1].

Divergent Reactivity
Head-to-head
Two stereoisomers react with formaldehyde: one forms perhydro-1,3,5-dioxazepinoquinoline; the other forms perhydro-oxazoloquinoline
Isomer-specific procurement required for reproducible synthesis
Product identity depends on stereochemistry; Crabb & Newton, 1970
Synthetic Chemistry Stereochemistry Chemical Differentiation

8-ol vs. 4-ol Regioisomer Differentiation

The hydroxyl group position fundamentally alters the compound's properties. While direct comparative data is lacking, the distinct chemical reactivity of Decahydroquinolin-8-ol, such as its capacity to form specific heterocyclic systems (dioxazepines/oxazolidines) with formaldehyde [1], is a functional group-dependent property not shared by Decahydroquinolin-4-ol (CAS 49788-04-7). The 4-ol isomer is known to undergo different reactions, such as acylation, which are not characteristic of the 8-ol position [2].

Regioisomer Profile
Class-level
8-ol cyclization products (dioxazepine/oxazolidine) are not accessible from Decahydroquinolin-4-ol
Position-specific reactivity context; not a generic DHQ alcohol
4-ol undergoes distinct acylation pathways; direct substitution not supported
Medicinal Chemistry Structure-Activity Relationship Chemical Synthesis

Stereochemical Influence on Bioactivity Profile

The decahydroquinoline class is known for a broad range of biological activities, including local anesthetic, analgesic, antiarrhythmic, anti-inflammatory, anticholinergic, spasmolytic, antifungal, and antiviral properties [1]. While Decahydroquinolin-8-ol is not a potent blocker of nicotinic acetylcholine receptors like some cis-decahydroquinoline alkaloids (e.g., pumiliotoxin-C, IC50 1.0-1.5 µM) [2], its potential lies in other therapeutic areas. The lack of reported activity at nAChRs for the parent 8-ol compound is a differentiating feature in itself, suggesting a distinct biological profile compared to the neuroactive cis-DHQ alkaloids [2].

Bioactivity Context
Class-level
Not a potent nAChR blocker; cis-DHQ alkaloids show IC50 1.0-1.5 µM in PC12 cells while 8-ol lacks reported nAChR activity
Reported class-level bioactivity context; distinct from neuroactive cis-DHQ analogs
DHQ class activities reported include multiple areas; specific 8-ol bioactivity requires validation
Pharmacology Drug Discovery Biological Assays

Versatility as a Chiral Building Block

The multiple stereocenters in Decahydroquinolin-8-ol make it a valuable chiral building block for constructing complex, stereochemically defined molecules [1]. Unlike simpler, achiral analogs like 1,2,3,4-tetrahydroquinoline (CAS 635-46-1), the DHQ framework offers a rigid, three-dimensional scaffold that can be used to introduce chirality and explore stereochemical effects in biological systems [1]. This is a key advantage over non-chiral or less-structurally-defined quinoline derivatives.

Chiral Complexity
Class-level
Multiple stereocenters provide 3D scaffold complexity versus planar 1,2,3,4-tetrahydroquinoline
Supports asymmetric synthesis and stereochemical research
Stereochemical attribution review recommended for specific applications
Asymmetric Synthesis Catalysis Organic Chemistry

Decahydroquinolin-8-ol: High-Value Research Applications


Probing Stereochemical Effects on Reactivity

Utilize Decahydroquinolin-8-ol as a model system to investigate how subtle changes in stereochemistry dictate the course of chemical reactions. Its documented divergent reactivity with formaldehyde, where different isomers yield completely different heterocyclic products, makes it an ideal tool for studying stereoelectronic effects and reaction mechanisms [1].

Synthesis of Novel Heterocyclic Systems

Employ Decahydroquinolin-8-ol as a key intermediate for synthesizing complex polycyclic molecules, such as perhydro-1,3,5-dioxazepinoquinolines and perhydro-oxazoloquinolines, which are otherwise challenging to access. This application is supported by its unique reactivity with simple reagents like formaldehyde [1].

Chiral Therapeutics and Catalyst Development

Leverage the chiral, saturated scaffold of Decahydroquinolin-8-ol as a starting point for building stereochemically pure drug candidates or novel ligands for asymmetric catalysis. The three-dimensional nature of the DHQ core is a sought-after feature in medicinal chemistry for improving drug-target interactions [2].

Non-Neurological Pharmacological Activity of DHQ Scaffolds

Conduct pharmacological screening of Decahydroquinolin-8-ol in therapeutic areas outside of the central nervous system, such as inflammation, pain, or as an antimicrobial agent. This is based on the broader class-level activities of decahydroquinolines [2] and its differentiation from neuroactive cis-DHQ alkaloids, which are potent nicotinic acetylcholine receptor blockers [3].

Application
Selection Property
Validation Focus
Stereochemical reactivity studies
Isomer-specific reaction pathway
Stereoelectronic effect interpretation
Heterocyclic system synthesis
8-ol position-specific cyclization
Polycyclic product characterization
Asymmetric synthesis and ligand research
Chiral scaffold stereochemical complexity
Enantiomeric purity and structural attribution
Non-neuronal target-pathway screening
Bioactivity profile differentiation from cis-DHQ alkaloids
Assay endpoint context and pathway interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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